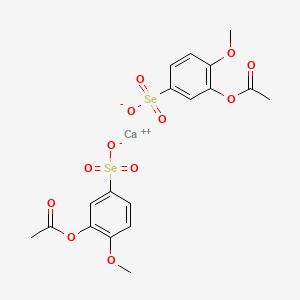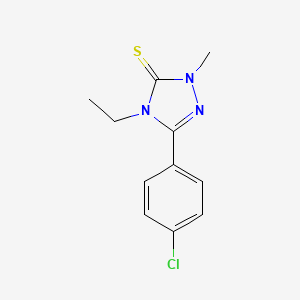
Disodium hydroxyethylamino bismethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 282-460-4, also known as disodium dihydrogen ethylenediaminetetraacetate, is a chelating agent widely used in various industries. It is known for its ability to bind metal ions, making it useful in applications such as water treatment, pharmaceuticals, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium dihydrogen ethylenediaminetetraacetate is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is dissolved and then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium dihydrogen ethylenediaminetetraacetate involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is continuously fed and reacted with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium dihydrogen ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the metal ions are replaced by other ions.
Common Reagents and Conditions
The common reagents used in reactions involving disodium dihydrogen ethylenediaminetetraacetate include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Major Products Formed
The major products formed from reactions involving disodium dihydrogen ethylenediaminetetraacetate are metal-chelate complexes. These complexes are stable and soluble in water, making them useful in various applications.
Aplicaciones Científicas De Investigación
Disodium dihydrogen ethylenediaminetetraacetate has numerous scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, aiding in analytical chemistry and chemical synthesis.
Biology: Employed in molecular biology for the removal of divalent cations that can interfere with enzymatic reactions.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals from the body.
Industry: Applied in water treatment to sequester metal ions, preventing scale formation and corrosion in pipes and boilers.
Mecanismo De Acción
Disodium dihydrogen ethylenediaminetetraacetate exerts its effects through chelation, where it forms stable complexes with metal ions. The molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another salt of ethylenediaminetetraacetic acid, used similarly as a chelating agent.
Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy for lead poisoning.
Magnesium ethylenediaminetetraacetate: Employed in various industrial applications for metal ion sequestration.
Uniqueness
Disodium dihydrogen ethylenediaminetetraacetate is unique due to its specific binding affinity for a wide range of metal ions and its solubility in water. This makes it particularly effective in applications requiring the removal or stabilization of metal ions in aqueous environments.
Propiedades
Número CAS |
84215-54-3 |
|---|---|
Fórmula molecular |
C4H11NNa2O7P2 |
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
disodium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.2Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
Clave InChI |
UJPSNOGWPMYQQS-UHFFFAOYSA-L |
SMILES canónico |
C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
